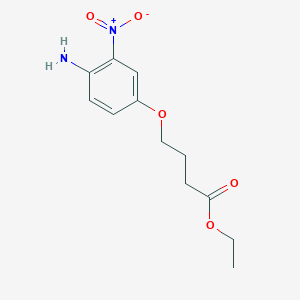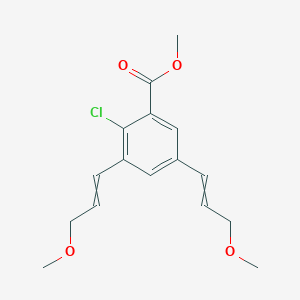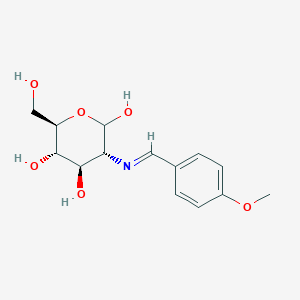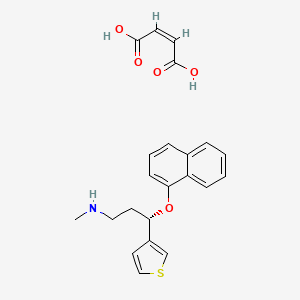
(3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a thiophene ring, and a propanamine backbone, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt typically involves multiple steps, including the formation of the naphthalenyloxy and thiophene moieties, followed by their coupling with the propanamine backbone. Common reagents used in these reactions include naphthol, thiophene derivatives, and methylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The naphthalene and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the naphthalene and thiophene rings.
Applications De Recherche Scientifique
(3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures.
Thiophene derivatives: Compounds with similar thiophene structures.
Propanamine derivatives: Compounds with similar propanamine backbones.
Uniqueness
What sets (3S)-N-Methyl-Gamma-(1-naphthalenyloxy)-3-thiophenepropanamine Maleic Acid Salt apart from similar compounds is its unique combination of naphthalene, thiophene, and propanamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H23NO5S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C18H19NOS.C4H4O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;5-3(6)1-2-4(7)8/h2-8,10,12-13,17,19H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m0./s1 |
Clé InChI |
LIZDTEAWVJFBKR-HNUXRKMMSA-N |
SMILES isomérique |
CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


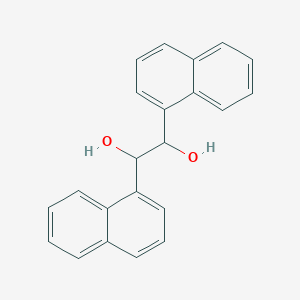
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
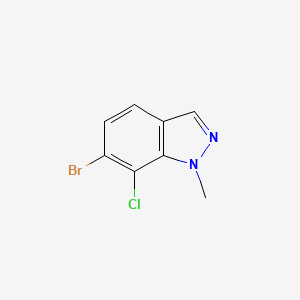
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)

![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
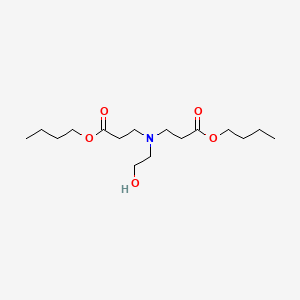
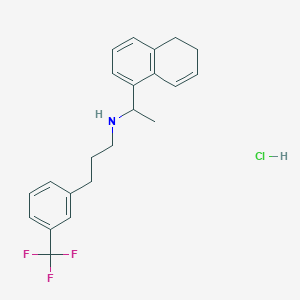
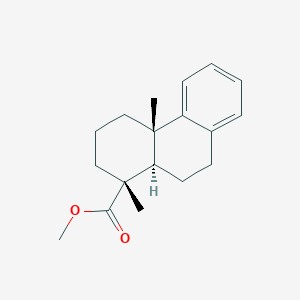
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
